molecular formula C10H9FO3 B1403540 3-(4-Fluorophenyl)oxetane-3-carboxylic acid CAS No. 1393572-06-9

3-(4-Fluorophenyl)oxetane-3-carboxylic acid

Cat. No.: B1403540
CAS No.: 1393572-06-9
M. Wt: 196.17 g/mol
InChI Key: SNRWYJJNIIPGDM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxetane-3-carboxylic acid is a high-value chemical intermediate incorporating both a fluorinated aromatic system and a strained oxetane ring. Oxetanes are an important class of saturated oxygen-containing heterocycles recognized in drug discovery for their ability to improve the physicochemical and metabolic properties of candidate molecules . The 3-carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to readily incorporate this fragment into more complex structures via amide coupling, esterification, or other conjugation techniques . This compound is specifically designed for use in organic synthesis and as a building block in pharmaceutical and agrochemical research . The 4-fluorophenyl substituent is a common pharmacophore that can influence a molecule's electronic distribution, lipophilicity, and biological activity through selective intermolecular interactions. As a key raw material, it enables the exploration of novel chemical space in medicinal chemistry programs, particularly in the synthesis of potential protease inhibitors, receptor modulators, and other bioactive small molecules. Handling and Storage: Store in a cool, dry place in a tightly sealed container. This material is typically moisture-sensitive . Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRWYJJNIIPGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

A robust and high-yielding method involves the catalytic oxidation of 3-hydroxymethyl-3-(4-fluorophenyl)oxetane in aqueous alkaline medium using oxygen or air as the oxidant, catalyzed by palladium and/or platinum catalysts, optionally with activators such as bismuth nitrate. This process avoids harsh conditions and provides excellent purity, minimizing polymerization of the thermally labile oxetane carboxylic acids.

Detailed Procedure

  • A solution of 3-hydroxymethyl-3-(4-fluorophenyl)oxetane is prepared in aqueous sodium hydroxide.
  • Activated charcoal containing 5% palladium catalyst and a small amount of Bi(NO₃)₃·5H₂O are added.
  • The reaction vessel is purged with oxygen and heated to about 80 °C.
  • Oxygen is bubbled through the mixture under atmospheric pressure.
  • After oxygen uptake ceases (typically 3 hours), the mixture is acidified to pH ~1 with sulfuric acid.
  • The product is extracted with an organic solvent such as methyl isobutyl ketone.
  • The residue, this compound, is obtained with high yield and purity, often without need for further distillation.

Advantages

  • High yields and excellent purity.
  • Mild reaction conditions.
  • Inexpensive and easy-to-handle oxidants and catalysts.
  • Avoids thermal degradation and polymerization issues common with oxetane carboxylic acids.
Parameter Typical Value/Condition
Catalyst Pd/C (5 wt%), Bi(NO₃)₃·5H₂O (trace amount)
Temperature 80 °C
Oxidant Oxygen or air
Reaction time ~3 hours
pH during oxidation Alkaline (NaOH aqueous solution)
pH during isolation Acidified to ~1 (H₂SO₄)
Solvent for extraction Methyl isobutyl ketone
Yield High (typically >80%)

Data adapted from patent literature on oxetane-3-carboxylic acid preparation

Fluorination and Functional Group Transformations on Oxetane Intermediates

Fluorination Approaches

Recent research has developed fluorination strategies directly on oxetane cores or adjacent alkyl groups to introduce fluorine atoms, which is crucial for synthesizing fluorophenyl-substituted oxetanes.

Example Synthetic Sequence

  • Starting from (3-bromomethyl)oxetan-3-yl)methanol, morph-DAST-mediated deoxyfluorination yields bromofluoride intermediates.
  • Conversion to azides followed by reduction affords amino-substituted fluorinated oxetanes.
  • O-alkylation of benzoic acid derivatives followed by alkaline hydrolysis and oxidation with potassium permanganate or PCC yields the corresponding carboxylic acids.

This approach allows gram-scale synthesis of fluorinated oxetane carboxylic acids with controlled substitution patterns.

Step Reagents/Conditions Yield (%) Notes
Deoxyfluorination Morph-DAST, 75% yield 75 Converts -OH to -F
Azide formation & reduction Standard azide synthesis and reduction High Amino group introduction
O-alkylation + hydrolysis Alkylation with benzoic acid, alkaline hydrolysis Moderate Prepares carboxylic acid precursor
Oxidation KMnO₄ or PCC 54-66 Converts alcohol to carboxylic acid

Data from recent fluorinated oxetane synthesis research

Alternative Synthetic Routes and Considerations

  • Dehydration of 3-alkyl-3-hydroxymethyl oxetanes under copper/chromium/barium catalysis at elevated temperatures (190–270 °C) has been reported but is less favored due to harsher conditions and potential side reactions.
  • Isomerization issues : Some oxetane carboxylic acids are thermally labile and can isomerize to lactones during storage or processing, requiring careful handling and purification.
  • Starting materials : Commercial availability of 3-(4-fluorophenyl)oxetane intermediates facilitates synthetic routes.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Catalytic oxidation of 3-hydroxymethyl oxetanes Pd/C catalyst, O₂, alkaline medium, acidification High yield, mild conditions, high purity Requires palladium catalyst
Fluorination of oxetane intermediates Morph-DAST, TBAF, azide reduction, oxidation Allows diverse fluorinated derivatives Multi-step, moderate yields
Dehydration of hydroxymethyl oxetanes Cu/Cr/Ba catalyst, 190–270 °C Established method Harsh conditions, possible side reactions
Isomerization control Controlled hydrolysis and storage Preserves product integrity Requires careful handling

Research Findings and Practical Notes

  • The oxidation method using palladium catalysts and oxygen is the most efficient and widely recommended for preparing oxetane-3-carboxylic acids with fluorophenyl substitution due to its scalability and mild conditions.
  • Fluorination strategies enable the fine-tuning of physicochemical properties such as acidity and lipophilicity, important for medicinal chemistry applications.
  • Avoiding thermal degradation and polymerization is crucial; thus, purification typically avoids distillation and relies on extraction and crystallization.
  • The presence of fluorine significantly lowers the pKa of oxetane carboxylic acids, affecting their reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 3-(4-Fluorophenyl)oxetane-3-carboxylic acid serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biological Applications

  • Interaction with Biological Macromolecules : Research indicates that this compound can interact with proteins and enzymes through π-π interactions and hydrogen bonding. These interactions may modulate enzyme activity and receptor functions, which is crucial for understanding biochemical pathways.
  • Potential Drug Development : The compound is being investigated for its role in drug design, particularly as a scaffold for developing novel pharmaceuticals targeting various diseases. Its fluorine atom enhances metabolic stability and bioavailability, making it an attractive candidate for medicinal chemistry .

Medical Applications

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxetane compounds can exhibit anticancer properties by modulating protein kinase activity, potentially interrupting blood supply to tumors and rendering cancer cells quiescent. This mechanism may be beneficial in treating various types of cancer .
  • Therapeutic Potential Against Viral Infections : The compound's ability to modulate cellular processes positions it as a candidate for developing antiviral therapies targeting diseases such as HIV and herpesvirus infections .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-fluorophenyl)oxetane-3-carboxylic acid with its analogues, highlighting substituent effects on molecular weight, electronic properties, and applications.

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-F on phenyl C₁₀H₉FO₃ 196.18 High polarity; drug intermediate
3-(3-Fluorophenyl)oxetane-3-carboxylic acid 3-F on phenyl C₁₀H₉FO₃ 196.18 Altered electronic effects due to meta-F; synthetic intermediate
3-(4-Nitrophenyl)oxetane-3-carboxylic acid 4-NO₂ on phenyl C₁₀H₉NO₅ 223.18 Electron-withdrawing NO₂ group; potential energetic materials
3-(4-Bromophenyl)oxetane-3-carboxylic acid 4-Br on phenyl C₁₀H₉BrO₃ 257.08 Heavy atom for crystallography; halogen bonding applications
3-(4-Methylphenyl)oxetane-3-carboxylic acid 4-CH₃ on phenyl C₁₁H₁₂O₃ 192.22 Electron-donating CH₃; improved lipophilicity
3-(3-Chlorophenyl)oxetane-3-carboxylic acid 3-Cl on phenyl C₁₀H₉ClO₃ 212.63 Moderate electron withdrawal; agrochemical intermediates

Biological Activity

3-(4-Fluorophenyl)oxetane-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorophenyl group is significant, as fluorine atoms can enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound based on recent studies, including structure-activity relationships (SAR), synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an oxetane ring, which is a four-membered cyclic ether. The presence of the fluorophenyl group is expected to influence the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a related study focused on the 4PP series , which includes compounds with structural similarities to this compound. These compounds were evaluated against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 21 µM, depending on structural modifications made to enhance activity and reduce lipophilicity .

CompoundStructureMIC (µM)Notes
4PP-14PP-16.3Initial hit compound
4PP-24PP-22.0Improved activity with tert-butyl substitution
4PP-34PP-36.8Similar activity as 4PP-1

Structure-Activity Relationship (SAR)

The SAR studies for compounds in the oxetane class suggest that modifications at specific positions can significantly impact biological activity. For example, substituting different groups at the para position of the phenyl ring has been shown to improve potency while maintaining favorable physicochemical properties .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives of oxetanes exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies on conjugates formed with amino acids have shown enhanced cytotoxicity, suggesting potential applications in cancer therapy . The IC50 values for these conjugates were notably lower than those for standard chemotherapeutic agents.

Case Studies

A notable case study involved the synthesis and evaluation of multiple oxetane derivatives against human leukemia cells (CEM). The results indicated that specific modifications led to IC50 values as low as 0.13 ± 0.06 µM, showcasing the potential of oxetane derivatives in developing new anticancer agents .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Fluorophenyl)oxetane-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorophenyl-substituted oxetanes typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid) are synthesized via reactions between 4-fluorophenyl sulfinic acid salts and chloro-hydroxy carboxylic acid derivatives under controlled conditions (e.g., sodium salt catalysis in polar solvents like DMF) . Key parameters include:

  • Catalysts : Palladium or copper catalysts improve cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction homogeneity .
  • Temperature : Reactions often proceed at 80–120°C to balance yield and enantiomeric purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorophenyl group integration at δ ~7.2–7.4 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment (expected [M-H]^- ion at m/z 224.05 for C10_{10}H9_9FNO3_3) .
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 53.57%, H: 4.04%, N: 6.25%) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer: The oxetane ring’s rigidity and fluorophenyl group’s electronic effects modulate steric and electronic interactions. For enantiomerically pure synthesis:

  • Chiral Catalysts : Use (+)-3-chloro-2-methyl-2-hydroxypropionic acid as a chiral precursor to retain enantiomeric purity during sulfonic acid coupling .
  • Crystallization : Recrystallize from ethanol/water mixtures to isolate enantiomers, as demonstrated in analogous sulfonic acid derivatives .
  • Docking Studies : Perform molecular dynamics (MD) simulations to predict binding affinities to target enzymes (e.g., cyclooxygenase-2) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-oxetane derivatives?

Methodological Answer: Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

  • Strict QC Protocols : Use HPLC-MS to verify purity >98% before biological testing .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) in enzyme inhibition assays .
  • Control Experiments : Compare with structurally similar compounds (e.g., 3-(3-Fluorophenyl)oxetane-3-carboxylic acid) to isolate substituent effects .

Q. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer: Leverage quantum mechanical (QM) and MD simulations:

  • LogP Prediction : Use software like MarvinSketch to estimate logP ≈ 1.8, indicating moderate lipophilicity .
  • pKa Calculation : The carboxylic acid group has a predicted pKa ~3.5, influencing solubility at physiological pH .
  • Solubility Screening : Simulate solvation free energy in water and DMSO to guide formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Reactant of Route 2
3-(4-Fluorophenyl)oxetane-3-carboxylic acid

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